molecular formula C9H17NO3 B2785628 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile CAS No. 1566897-75-3

4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile

Cat. No.: B2785628
CAS No.: 1566897-75-3
M. Wt: 187.239
InChI Key: JWIMHPLTKVSQKU-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile is a chemical compound with the CAS Number 1566897-75-3 and a molecular weight of 187.24 . Its molecular formula is C9H17NO3, and it can be identified by the SMILES string N#CCCCOCCOCCOC . This structure integrates a nitrile group (-C#N) with a polyether chain, a combination that may lend itself to various research applications. In general organic synthesis, the nitrile functional group is a versatile precursor that can be converted into other important functional groups, such as carboxylic acids or amines . Furthermore, nitriles can be produced through nucleophilic substitution reactions, where a halogenoalkane is heated under reflux with a cyanide ion source . The polyether segment of the molecule resembles fragments found in crown ethers or glycol chains, which are often studied for their solvating properties and potential in material science. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-11-6-7-13-9-8-12-5-3-2-4-10/h2-3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIMHPLTKVSQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 4 2 2 Methoxyethoxy Ethoxy Butanenitrile

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.org For 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile, the analysis identifies two primary disconnection points: the ether linkage and the carbon-nitrile bond.

The most logical disconnection is at the C-O ether bond, breaking the molecule into a nucleophilic precursor, 2-(2-Methoxyethoxy)ethanol, and an electrophilic four-carbon chain containing the nitrile. This suggests a synthetic equivalent for the latter part, such as 4-halobutanoic acid or its derivatives, which can then be converted to the nitrile.

A second key disconnection targets the C-CN bond. This approach considers introducing the nitrile group at a later stage. The precursor would be an ether with a suitable leaving group on the terminal carbon of the butyl chain, such as 4-[2-(2-Methoxyethoxy)ethoxy]butyl halide.

Based on this analysis, the key precursors are identified as:

2-(2-Methoxyethoxy)ethanol: A readily available di-ethylene glycol derivative.

4-Halobutanenitrile (e.g., 4-chlorobutanenitrile or 4-bromobutanenitrile): A bifunctional compound that provides both the four-carbon chain and the nitrile group.

1,4-Dihalobutane (e.g., 1,4-dichlorobutane (B89584) or 1-bromo-4-chlorobutane): An alternative precursor where the nitrile group is introduced in a separate step.

Classical and Novel Synthetic Routes

The synthesis of this compound can be achieved through several established and innovative methods, primarily involving the formation of an ether linkage and the introduction of the nitrile functional group.

Alkylation and Etherification Strategies

The formation of the ether bond is a critical step in the synthesis. The Williamson ether synthesis is the most common and direct method. This strategy involves the reaction of an alkoxide with a primary alkyl halide.

In a typical procedure, 2-(2-Methoxyethoxy)ethanol is first deprotonated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with an electrophilic partner like 4-chlorobutanenitrile or 4-bromobutanenitrile. The reaction is typically conducted in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the nucleophilic substitution (SN2) reaction.

Table 1: Key Reagents in Williamson Ether Synthesis

Reagent Role Example Compound
Alcohol Precursor 2-(2-Methoxyethoxy)ethanol
Base Sodium Hydride (NaH)
Alkyl Halide 4-Chlorobutanenitrile

An alternative etherification strategy involves phase-transfer catalysis. This method is particularly useful when using a base like sodium hydroxide and allows the reaction to occur in a two-phase system (e.g., aqueous and organic), often under milder conditions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where it reacts with the alkyl halide.

Nitrile Group Introduction Methodologies

The introduction of the nitrile group is another pivotal step, which can be performed either before or after the etherification.

The most prevalent method is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of an alkyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). wikipedia.orgchemguide.co.uk This method is effective for converting a primary alkyl halide into a nitrile, thereby extending the carbon chain by one carbon. libretexts.org

For the synthesis of the target molecule, a two-step approach is common. First, 2-(2-Methoxyethoxy)ethanol is reacted with a 1,4-dihalobutane (e.g., 1-bromo-4-chlorobutane). The reaction is controlled to favor mono-alkylation, yielding 1-(2-(2-methoxyethoxy)ethoxy)-4-halobutane. This intermediate is then treated with sodium cyanide in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to displace the halide and form the desired nitrile. chemguide.co.uk The use of an ethanol solvent while heating under reflux is a common procedure for this type of reaction. chemguide.co.uklibretexts.org

Other methods for nitrile introduction, though less direct for this specific target, include the dehydration of amides using reagents like phosphorus pentoxide (P4O10) or the reaction of aldehydes and ketones with hydrogen cyanide to form cyanohydrins. chemguide.co.uk

Optimization of Synthetic Efficiency and Yield

Maximizing the yield and efficiency of the synthesis is crucial for both laboratory-scale and potential industrial applications. nih.gov Several parameters can be adjusted to optimize the reaction outcomes.

Table 2: Parameters for Synthesis Optimization

Parameter Condition/Variable Effect on Reaction
Temperature Varies (e.g., 0°C to reflux) Affects reaction rate and selectivity. Higher temperatures can lead to side reactions like elimination.
Solvent Aprotic polar (e.g., DMF, DMSO) vs. Protic Influences solubility of reagents and the rate of SN2 reactions. Aprotic polar solvents are generally preferred for Williamson ether synthesis and cyanation.
Base Strength Strong (e.g., NaH) vs. Moderate (e.g., K2CO3) The choice of base affects the rate of alkoxide formation. Stronger bases ensure complete deprotonation but require anhydrous conditions.
Catalyst Phase-Transfer Catalyst (e.g., TBAB) Can improve reaction rates and yields, especially in heterogeneous reaction mixtures, by facilitating the interaction between reactants.

| Reaction Time | Monitored by TLC or GC | Insufficient time leads to incomplete reaction, while excessive time may promote byproduct formation. |

For the Williamson ether synthesis step, key optimizations include the careful choice of base and solvent. Using a strong base like sodium hydride in an anhydrous solvent like THF ensures complete formation of the alkoxide, driving the reaction to completion. However, for large-scale synthesis, using a less hazardous base like potassium carbonate with a phase-transfer catalyst might be preferable.

In the nitrile introduction step, the choice of solvent is critical. Solvents like DMSO are excellent for SN2 reactions involving cyanide, as they effectively solvate the cation (e.g., Na+) while leaving the cyanide anion highly reactive. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time, preventing the formation of impurities from prolonged heating.

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry aims to make the synthesis of this compound more environmentally sustainable. researchgate.net This involves reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.com

One key area for improvement is the choice of solvent. Traditional solvents like DMF and DMSO are effective but pose environmental and health risks. Greener alternatives include ionic liquids or biodegradable solvents. nih.gov In some cases, solvent-free, or "neat," conditions can be employed, particularly with mechanochemical methods like grinding, which can reduce waste and energy consumption. mdpi.com

The use of catalysts is a cornerstone of green chemistry. Instead of stoichiometric bases like sodium hydride, which generate hydrogen gas as a byproduct, catalytic systems can be employed. For instance, developing a recyclable catalyst for the etherification step would significantly improve the process's sustainability. mdpi.com

Another approach is to improve atom economy—the measure of how much of the starting materials' mass ends up in the final product. Designing a synthesis route that minimizes the formation of byproducts is essential. For example, a one-pot reaction where the etherification and cyanation occur sequentially without isolating the intermediate would reduce solvent use and waste from purification steps. nih.gov Biocatalysis, using enzymes to perform specific chemical transformations, represents an advanced green approach that can offer high selectivity under mild conditions, though its application would require significant research and development. mdpi.com

Chemical Transformations and Derivatization of 4 2 2 Methoxyethoxy Ethoxy Butanenitrile

Reactions of the Nitrile Functionality

The nitrile group is a versatile functional group that can undergo several important transformations, including hydrolysis, amidation, reduction, and cyclization reactions. openstax.org

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a common method for the preparation of carboxylic acids and amides. libretexts.org This transformation can be catalyzed by either acid or base. chemistrysteps.com

Under acidic conditions, the nitrile is heated with an aqueous acid solution, such as hydrochloric acid, which leads to the formation of a carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.org This process yields a carboxylate salt and ammonia. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step is necessary. libretexts.org

Partial hydrolysis of the nitrile group can be achieved under controlled conditions to yield the corresponding amide. semanticscholar.org This can be accomplished using various catalytic systems, including certain transition metals or by carefully controlling the reaction conditions of acid or base-catalyzed hydrolysis. semanticscholar.orgoatext.com

Table 1: Hydrolysis and Amidation of 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile

ReactionReagents and ConditionsMajor Product
Complete Acidic HydrolysisHCl (aq), Heat4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid and Ammonium Chloride
Complete Basic HydrolysisNaOH (aq), Heat, followed by H3O+4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid
Partial Hydrolysis (Amidation)Controlled acid/base or specific catalysts4-[2-(2-Methoxyethoxy)ethoxy]butanamide

Reduction to Amines

The nitrile group can be reduced to a primary amine through various methods. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to yield the primary amine. chemguide.co.uk

Alternatively, catalytic hydrogenation can be employed. chemguide.co.uk This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated temperature and pressure. chemguide.co.uk This process also affords the corresponding primary amine. chemguide.co.uk

Table 2: Reduction of this compound

MethodReagents and ConditionsProduct
Chemical Reduction1. LiAlH₄ in diethyl ether2. H₂O5-[2-(2-Methoxyethoxy)ethoxy]pentan-1-amine
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Raney Ni, High pressure5-[2-(2-Methoxyethoxy)ethoxy]pentan-1-amine

Cyclization Reactions

The nitrile functionality can participate in cyclization reactions to form heterocyclic compounds. While specific examples for this compound are not documented, general principles of nitrile chemistry suggest its potential involvement in such transformations. For instance, intramolecular cyclization could occur if another reactive functional group is introduced into the molecule. A notable example of an intramolecular cyclization involving a nitrile group is the formation of indolines from aminophenyl-substituted butanenitriles, which proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by rearrangement. nih.gov

Reactions Involving the Polyether Chain

The polyether chain of this compound is generally stable. However, under specific conditions, it can undergo cleavage or functionalization at the terminal group.

Cleavage Reactions

Ether linkages are known for their chemical stability and require harsh conditions to be cleaved. wikipedia.org Acid-catalyzed cleavage of ethers can occur with strong acids, such as hydrohalic acids, at elevated temperatures. wikipedia.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.org Basic cleavage of ethers is less common and typically requires very strong bases. wikipedia.org For poly(ethylene glycol) ethers, hydrolytic cleavage can be achieved at high temperatures using catalysts like alumina (B75360) to produce lower molecular weight glycols and glycol monoethers. google.com

Functionalization of Terminal Groups

The terminal methoxy (B1213986) group (-OCH₃) of the polyether chain is generally unreactive. However, functionalization of similar methoxy-terminated poly(ethylene glycol) (mPEG) molecules is a well-established field, often involving modification to introduce more reactive terminal groups for bioconjugation and other applications. nih.govresearchgate.net While direct functionalization of the methoxy group is challenging, it is conceivable that under specific conditions, demethylation could occur to yield a terminal hydroxyl group. This hydroxyl group could then be further functionalized into a variety of other groups, such as amines, thiols, or azides, through established methods for PEG modification. mdpi.com

Table 3: Potential Functionalization of the Polyether Chain

TransformationReagents and ConditionsPotential Product
DemethylationStrong acid (e.g., HBr)4-[2-(2-Hydroxyethoxy)ethoxy]butanenitrile
Hydroxyl to Tosylatep-Toluenesulfonyl chloride, base4-[2-(2-Tosyloxyethoxy)ethoxy]butanenitrile
Hydroxyl to Azide (B81097)NaN₃ (via tosylate)4-[2-(2-Azidoethoxy)ethoxy]butanenitrile
Hydroxyl to AmineReduction of the azide or other methods4-[2-(2-Aminoethoxy)ethoxy]butanenitrile

The provided search results discuss related compounds that contain similar functional groups, such as methoxyethoxy moieties or nitrile groups, and their roles in polymerization and the formation of complex structures. For instance, studies on poly(2-(methoxyethoxy)ethyl methacrylate) and derivatives of 2-methoxy-4-vinylphenol (B128420) show that the ether linkages can influence polymer properties, but this information is not directly applicable to this compound.

Without specific research findings on this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. The creation of such an article would amount to speculation, which would not meet the required standard of scientific accuracy.

Therefore, the requested article on the "," specifically focusing on the "Formation of Complex Architectures and Oligomers" and "Mechanistic Studies of Key Reactions," cannot be produced at this time due to the absence of relevant research data.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 2 Methoxyethoxy Ethoxy Butanenitrile

Elucidation of Molecular Conformation and Dynamics

Advanced NMR Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile, both ¹H and ¹³C NMR would provide definitive information about its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different methylene (B1212753) groups and the terminal methoxy (B1213986) group. Protons closer to the electronegative oxygen and nitrogen atoms will exhibit downfield chemical shifts. The protons of the methylene group adjacent to the nitrile (C4) would likely appear as a triplet. The methylene protons of the ether chain (C5, C6, C7, C8) would present as a series of overlapping multiplets. The terminal methoxy group (C1) protons would be a sharp singlet, typically in the range of 3.3-3.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, with the nitrile carbon (C3) appearing significantly downfield, characteristic of sp-hybridized carbons in such functional groups. The carbons of the ether backbone (C5-C8) would resonate in the typical range for aliphatic ethers, generally between 60 and 80 ppm. The methoxy carbon (C1) would be found further upfield.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, especially in the complex ether region, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton signal to its directly attached carbon atom.

Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
Assignment δ (ppm)
H1 (CH₃O-)~3.35 (s, 3H)
H2 (-CH₂CN)~2.50 (t, 2H)
H4 (-OCH₂CH₂CN)~3.60 (t, 2H)
H5-H8 (-OCH₂CH₂O-)3.55-3.70 (m, 8H)

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy for Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound will be the sharp, intense absorption band corresponding to the C≡N stretching vibration, typically appearing in the range of 2240-2260 cm⁻¹. researchgate.net The presence of the ether linkages will be confirmed by a strong, broad C-O-C stretching band between 1050 and 1150 cm⁻¹. Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The sensitivity of the nitrile stretching frequency to its local environment can be used to study solvent effects and potential hydrogen bonding interactions. acs.org

Raman Spectroscopy: Raman spectroscopy offers complementary information. The C≡N stretch is also Raman active and often produces a strong, sharp signal. The symmetric C-O-C stretching of the ether chain would also be observable.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C≡N Stretch2240 - 2260IR, Raman
C-H Stretch (aliphatic)2850 - 3000IR, Raman
C-O-C Stretch1050 - 1150IR, Raman

Mass Spectrometric Approaches for Structural Integrity and Purity Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure and identifying impurities.

Electron Ionization (EI): While EI-MS might lead to extensive fragmentation, it can provide a detailed fingerprint of the molecule. Common fragmentation pathways for ethers involve cleavage of the C-O bond. For the butanenitrile moiety, cleavage alpha to the nitrile group is a characteristic fragmentation.

Soft Ionization Techniques: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable for observing the intact molecular ion. In ESI-MS, the molecule would likely be detected as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺, which is common for compounds with ether oxygens that can chelate alkali metal ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation pattern can be obtained. This would help to sequence the ether units and confirm the connectivity of the butanenitrile group, providing a high degree of confidence in the structural assignment.

Ion m/z (calculated) Ionization Technique
[M+H]⁺188.1336ESI
[M+Na]⁺210.1155ESI, MALDI
[M+K]⁺226.0895ESI, MALDI

X-ray Diffraction Analysis of Crystalline Forms

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. wikipedia.org This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. The flexible ether chain can adopt various conformations, and X-ray crystallography would reveal the preferred arrangement in the crystal lattice.

Powder X-ray diffraction (PXRD) could be used to characterize the bulk material, identify different crystalline phases (polymorphs), and assess the degree of crystallinity.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC): Given its likely boiling point, GC could be a suitable method for purity analysis. A polar stationary phase would be appropriate to interact with the polar ether and nitrile functionalities, providing good separation from non-polar impurities. A flame ionization detector (FID) would offer high sensitivity, while coupling GC to a mass spectrometer (GC-MS) would allow for the identification of any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. researchgate.netnih.gov Detection could be achieved using a UV detector if the molecule possesses a chromophore, though the nitrile group itself has a weak UV absorbance at low wavelengths. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be highly effective.

Technique Stationary Phase Mobile Phase/Carrier Gas Detector
GCPolar (e.g., Wax or mid-polarity phenyl)Helium or HydrogenFID, MS
HPLCReversed-Phase (C18, C8)Water/Acetonitrile or Water/MethanolUV, ELSD, CAD, MS

Theoretical and Computational Studies of 4 2 2 Methoxyethoxy Ethoxy Butanenitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule from first principles. These methods provide insights into electron distribution, molecular orbital energies, and potential reactivity sites.

DFT Studies on Molecular Orbitals and Charge Distribution

DFT calculations are a cornerstone of modern computational chemistry for investigating the electronic structure of organic molecules. nih.govresearchgate.net For a molecule like 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile, DFT would be used to optimize its three-dimensional geometry and to calculate the energies and shapes of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT is employed to determine the distribution of electron density and to calculate atomic partial charges using methods like Natural Bond Orbital (NBO) analysis. In this compound, this analysis would reveal the electron-withdrawing effect of the nitrogen atom in the nitrile group and the influence of the electronegative oxygen atoms in the ether linkages. This charge distribution is essential for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Table 1: Representative Data from DFT Analysis for a Generic Alkoxybutanenitrile This table is illustrative and shows the type of data generated from DFT calculations, not actual values for the target compound.

Property Typical Calculated Value Range Significance
HOMO Energy -7.0 to -6.0 eV Electron-donating capability
LUMO Energy -1.0 to 0.5 eV Electron-accepting capability
HOMO-LUMO Gap 5.0 to 7.0 eV Chemical reactivity, stability

Prediction of Spectroscopic Signatures

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to predict electronic absorption spectra (UV-Visible). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally to specific molecular orbital transitions, often π→π* or n→π* transitions. For this compound, this would help understand its photophysical properties.

DFT calculations are also routinely used to predict vibrational spectra (Infrared and Raman). By calculating the harmonic frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This is invaluable for interpreting experimental spectra and assigning specific peaks to the stretching or bending of particular bonds (e.g., the C≡N stretch of the nitrile group or the C-O-C stretches of the ether backbone).

Molecular Dynamics Simulations for Solvation and Transport Phenomena

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org This approach is ideal for investigating the conformational dynamics of flexible molecules like this compound and its interactions with its environment, particularly in the liquid phase.

Simulation of Intermolecular Interactions

MD simulations can model how this compound interacts with solvent molecules. By placing a model of the molecule in a simulation box filled with a chosen solvent (e.g., water, acetonitrile), one can study solvation shells and calculate properties like the radial distribution function (RDF). The RDF provides insight into the average distance and coordination number of solvent molecules around specific atoms or functional groups of the solute, such as the nitrile nitrogen or the ether oxygens. These simulations are governed by a force field, which defines the potential energy of the system.

Conformational Analysis in Solution

The flexible diether and alkyl chain of this compound can adopt numerous conformations in solution. MD simulations are perfectly suited to explore this conformational landscape. By analyzing the simulation trajectory, one can determine the probability distribution of key dihedral angles along the molecule's backbone. This analysis reveals the most stable or preferred conformations and the energy barriers between them. Such information is critical for understanding how the molecule's shape influences its physical properties and reactivity. Studies on similar PEG oligomers have shown that the distribution of dihedral angles significantly impacts their structural behavior. nih.gov

Force Field Development and Validation for Large-Scale Simulations

The accuracy of MD simulations is critically dependent on the quality of the underlying force field. researchgate.net A force field is a set of parameters and potential energy functions that describe the interactions between atoms in the system. While general-purpose force fields like GAFF, OPLS, and CHARMM exist, highly accurate simulations often require the development or validation of a specific force field for the molecule of interest. rsc.orgnih.gov

The process of force field development involves several steps:

Parameterization: Bond lengths, bond angles, and dihedral parameters are often derived from high-level quantum chemical calculations (e.g., DFT). Non-bonded parameters, such as atomic partial charges and van der Waals terms, are typically fitted to reproduce experimental data for the neat liquid, such as density and enthalpy of vaporization, or quantum mechanical calculations of intermolecular interaction energies.

Validation: Once parameterized, the force field is tested by running simulations and comparing the calculated macroscopic properties against experimental data. For this compound, this would involve comparing simulated properties like liquid density, viscosity, and self-diffusion coefficients over a range of temperatures with their experimentally measured values. For PEG-like molecules, studies have shown that force fields like GAFF can reproduce experimental thermophysical properties with good accuracy. nih.govresearchgate.net

Developing a robust and transferable force field is essential for enabling large-scale simulations of systems containing this compound, such as in polymer blends, electrolyte solutions, or at interfaces.

Table 2: Common Force Fields for Simulating PEG-like Molecules

Force Field Developer/Family Typical Application Key Strengths
GAFF AMBER General organic molecules, drug-like molecules Good performance for thermophysical properties of PEGs. rsc.orgnih.gov
OPLS-AA Jorgensen Liquid simulations, proteins Well-parameterized for a wide range of organic liquids.
CHARMM/CGenFF CHARMM Biomolecules, drug-like molecules Widely used for biological systems and their interactions.

Computational Design of Novel Derivatives

The computational design of novel derivatives of this compound represents a focused effort to rationally modify its structure to enhance specific physicochemical or biological properties. This in silico approach allows for the exploration of a vast chemical space and the prioritization of candidate molecules for synthesis and experimental evaluation, thereby saving time and resources. Methodologies such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations are pivotal in guiding the design process.

A primary objective in designing new derivatives could be the modulation of properties such as solubility, polarity, or binding affinity to a hypothetical biological target. The design strategy often involves identifying key structural motifs within the parent molecule that can be modified. For this compound, the terminal nitrile group, the polyether chain, and the terminal methoxy (B1213986) group are all potential sites for chemical modification.

For instance, a hypothetical design study might aim to investigate the impact of substituting the nitrile group with other electron-withdrawing groups or bioisosteres. Another approach could involve altering the length or branching of the ethoxy chain to fine-tune the molecule's flexibility and lipophilicity.

A representative workflow for the computational design of novel derivatives of this compound could involve the following steps:

Core Scaffold Analysis: The parent molecule is analyzed to identify key pharmacophoric features and potential modification sites.

Virtual Library Generation: A virtual library of derivatives is created by systematically modifying the core scaffold with a variety of functional groups.

Property Prediction: The physicochemical and potential biological properties of the designed derivatives are predicted using computational models. This can include predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. ajol.info

Molecular Modeling and Simulation: Techniques like molecular docking could be employed if a specific biological target is known, to predict the binding affinity and mode of interaction of the designed derivatives. nih.gov

Prioritization and Selection: Based on the predicted properties and modeling results, a subset of the most promising derivatives is selected for synthesis and experimental testing.

An example of a small, focused virtual library of derivatives and their predicted properties is presented below. In this hypothetical example, the objective is to explore the effect of modifying the terminal functional group on the molecule's electronic properties and solubility.

Table 1: Hypothetical Computationally Designed Derivatives of 4-[2-(2-Methoxyethoxy)ethoxy]butane Scaffold and their Predicted Properties

Derivative ID Modification (at terminal butane (B89635) position) Predicted Dipole Moment (Debye) Predicted LogP Predicted Aqueous Solubility (logS)
MEEB-CN (Parent)-C≡N4.120.85-1.50
MEEB-COOH-COOH3.580.60-0.95
MEEB-CONH2-CONH₂5.250.25-0.80
MEEB-OH-CH₂OH2.890.70-1.10
MEEB-F-CH₂F3.150.95-1.65

Note: The data in this table is purely hypothetical and for illustrative purposes to demonstrate the output of a computational design study.

Further computational studies, such as DFT calculations, could be used to investigate the electronic structure of these designed derivatives in more detail. researchgate.net For example, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the chemical reactivity and stability of the novel compounds. nih.gov

By leveraging these computational design strategies, researchers can systematically explore the chemical space around the this compound scaffold to identify novel derivatives with potentially improved properties for a variety of applications.

Applications in Advanced Chemical Systems: a Mechanistic and Structural Perspective

Role as a Chemical Building Block in Polymer Science

The molecular structure of 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile, characterized by a flexible ether backbone and a reactive nitrile functional group, positions it as a versatile building block in the field of polymer science. Its potential applications span from serving as a monomer in various polymerization reactions to acting as a modifying agent to tailor the properties of existing polymers.

Monomer in Polymerization Reactions

While specific polymerization studies involving this compound are not extensively documented in publicly available literature, its chemical structure suggests its potential as a monomer. The presence of the nitrile group (-C≡N) allows for its participation in polymerization reactions, particularly through mechanisms that target this functional group. For instance, anionic polymerization or coordination polymerization could potentially be employed to create polymers where the nitrile group is transformed into a part of the polymer backbone.

Furthermore, the nitrile group can be chemically modified to introduce other polymerizable functionalities. For example, reduction of the nitrile to an amine or hydrolysis to a carboxylic acid would yield new monomers with different reactive capabilities, suitable for step-growth polymerization processes like the formation of polyamides or polyesters. The flexible diether linkage in the molecule's backbone would be retained in the resulting polymer, imparting properties such as low glass transition temperature and increased segmental motion.

Cross-linking Agent and Modifier

The nitrile group in this compound also presents opportunities for its use as a cross-linking agent or a polymer modifier. sigmaaldrich.com Cross-linking is a critical process in polymer chemistry that involves forming chemical bonds between polymer chains to create a three-dimensional network structure. sigmaaldrich.com This process can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material. sigmaaldrich.com

The nitrile groups can undergo various reactions to form cross-links. For example, they can participate in cyclotrimerization reactions to form triazine rings, creating strong and thermally stable cross-linking points. Additionally, the nitrile group can be reduced to an amine, which can then react with other functional groups on polymer chains, such as epoxides or isocyanates, to form covalent cross-links. chimicalombarda.com When used as a modifier, this compound can be grafted onto existing polymer backbones, introducing the flexible ether segments and polar nitrile groups, thereby altering the surface properties, solubility, and compatibility of the host polymer.

Structural Influence on Polymer Architecture and Properties

The incorporation of this compound into a polymer architecture would have a predictable influence on the material's properties. The long, flexible diether chain would increase the free volume and segmental mobility of the polymer chains. This typically leads to a decrease in the glass transition temperature (Tg), resulting in a softer and more flexible material at room temperature. The ether linkages are also known to enhance ion conductivity, making such polymers potentially suitable for applications in solid-state electrolytes for batteries and other electrochemical devices.

Table 1: Potential Influence of this compound on Polymer Properties

Structural FeatureResulting Polymer PropertyPotential Application
Flexible Ether BackboneLower Glass Transition Temperature (Tg), Increased Flexibility, Enhanced Ion ConductivityElastomers, Solid Polymer Electrolytes
Polar Nitrile GroupIncreased Polarity, Enhanced AdhesionAdhesives, Coatings, Compatibilizers
Amphiphilic NatureSurfactant Properties, Self-AssemblyEmulsifiers, Nanostructured Materials

Chemical Interactions in Non-Aqueous Solvent Systems

The unique combination of ether and nitrile functionalities in this compound suggests its utility as a component in non-aqueous solvent systems. wikipedia.org Such solvents are crucial for a variety of chemical reactions and electrochemical applications where the presence of water is undesirable. nou.edu.ng

Solvation Chemistry of Ions and Molecules

The oxygen atoms in the ether linkages of this compound possess lone pairs of electrons that can effectively solvate cations through ion-dipole interactions. This is a well-known characteristic of glymes (glycol dimethyl ethers) and other polyethers, which are commonly used as solvents in battery electrolytes and organometallic chemistry. The multiple ether oxygens in the molecule can chelate metal ions, effectively shielding their charge and increasing the solubility and reactivity of their salts in non-aqueous media.

Dielectric Properties and Their Chemical Origin

The dielectric constant of a solvent is a measure of its ability to separate ions and support charge separation. washington.edu The dielectric properties of this compound are expected to be influenced by both the ether and nitrile components of its structure. The flexible ether chain allows for conformational rearrangements in the presence of an electric field, contributing to the dielectric constant.

The highly polar nitrile group, however, is the primary contributor to a high dielectric constant. Acetonitrile (B52724) (CH3CN), a simple nitrile, has a relatively high dielectric constant of approximately 37.5. washington.edu While the presence of the less polar ether backbone in this compound would likely result in a lower dielectric constant compared to pure nitriles, it would still be expected to be in the range of a polar aprotic solvent. This would make it suitable for applications where a non-aqueous, polar environment is required, such as in electrochemistry and certain types of organic synthesis.

Table 2: Estimated Physicochemical Properties and Their Structural Origin

PropertyContributing Structural Feature(s)Implication for Application
Cation SolvationLone pairs on ether oxygensEnhanced salt solubility for electrolytes
PolarityDipole moment of the nitrile groupSolvation of polar organic molecules
Dielectric ConstantNitrile group, flexible ether chainMedium for electrochemical reactions

Interfacial Chemistry and Surface Interactions in Material Systems

The performance of many advanced material systems, especially electrochemical devices like lithium-ion batteries, is critically dependent on the nature of the interfaces between different components. The interfacial chemistry of this compound, when used as a component of an electrolyte, is governed by its molecular structure, which dictates its adsorption behavior, solvation properties, and ability to form stable interfacial layers.

The presence of ether linkages in the this compound molecule provides flexibility and enhances the solvation of lithium ions. The oxygen atoms in the ethoxy groups act as Lewis bases, coordinating with lithium cations. This solvation sheath influences the desolvation process at the electrode surface, a crucial step in the electrochemical reaction. The nitrile group, with its strong dipole moment, contributes to a high dielectric constant, which aids in salt dissociation.

At the electrode-electrolyte interface, molecules of this compound compete with other electrolyte components for adsorption onto the electrode surface. The nature of this adsorption, whether physisorption or chemisorption, and the orientation of the adsorbed molecules are critical in determining the subsequent electrochemical processes. On anode surfaces, such as graphite (B72142) or lithium metal, the interaction is particularly important for the formation of a stable Solid Electrolyte Interphase (SEI). The ether and nitrile groups can influence the composition and morphology of this protective layer.

Table 1: Representative Surface Tension and Contact Angle of Organic Solvents on Battery Separators This table presents typical values for common organic solvents to illustrate the range of interfacial properties. The values for this compound are expected to be within a similar range.

Solvent Surface Tension (mN/m) Contact Angle on Polypropylene Separator (°)
Ethylene Carbonate (EC) 48.0 ~20-30
Propylene Carbonate (PC) 41.5 ~15-25
Dimethyl Carbonate (DMC) 32.0 ~5-15
Diethyl Carbonate (DEC) 25.5 ~0-10

The adsorption energy of this compound on electrode surfaces is another critical parameter. While experimental determination of this value is complex, computational methods such as Density Functional Theory (DFT) can provide valuable estimates. These calculations can help predict the stability of the molecule on the electrode surface and its propensity to participate in the formation of the SEI.

Stability and Degradation Pathways Under Chemical and Electrochemical Stress

The stability of this compound under the harsh chemical and electrochemical conditions present in advanced systems is paramount for long-term performance and safety. Degradation can occur through various pathways, including reductive and oxidative decomposition.

Reductive Decomposition:

On the negative electrode (anode) of a lithium-ion battery, the electrolyte is exposed to a highly reducing environment. Nitrile groups are known to be susceptible to reduction. The reductive decomposition of this compound can lead to the formation of a variety of products, including lithium alkoxides, lithium cyanide, and oligomeric species. These products can contribute to the formation of the SEI. A well-controlled decomposition that forms a stable and ionically conductive SEI is desirable. However, uncontrolled reduction can lead to the formation of a thick, resistive SEI, which impedes lithium-ion transport and leads to capacity fade.

The ether linkages are generally more stable towards reduction than the nitrile group. However, under very low potentials, cleavage of the C-O bonds can also occur. The specific decomposition products of this compound have not been extensively reported, but analysis of similar ether- and nitrile-containing electrolytes suggests the following potential reactions:

Reduction of the nitrile group: R-C≡N + 2e⁻ + 2Li⁺ → R-CLi=NLi

Cleavage of the ether bond: R-O-R' + 2e⁻ + 2Li⁺ → R-OLi + R'-Li

Oxidative Decomposition:

At the positive electrode (cathode), particularly at high operating voltages, the electrolyte can undergo oxidation. The ether linkages in this compound are generally the more susceptible sites for oxidation compared to the nitrile group. The oxidation process can lead to the formation of protons (H⁺), which can then trigger further degradation reactions, including the hydrolysis of the electrolyte and corrosion of the cathode material.

The electrochemical stability window (ESW) is a key metric for evaluating the operating voltage range of an electrolyte. The ESW is determined by the potentials at which the electrolyte begins to be reduced and oxidized. For nitrile-based electrolytes, the oxidative stability is generally high due to the electron-withdrawing nature of the nitrile group. The presence of the ether chain may slightly lower the oxidation potential compared to simple alkyl nitriles.

Table 2: Typical Electrochemical Stability Windows of Electrolyte Solvents This table provides a general comparison of the electrochemical stability of different solvent classes. The stability of this compound is expected to be influenced by both its ether and nitrile components.

Solvent Class Anodic Stability Limit (V vs. Li/Li⁺) Cathodic Stability Limit (V vs. Li/Li⁺)
Carbonates ~4.5 - 5.0 ~0.8 - 1.0
Ethers ~4.0 - 4.5 ~0.5 - 0.8
Nitriles >5.0 ~1.0 - 1.2

The degradation of this compound can be studied using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile decomposition products. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful techniques for analyzing the composition of the SEI layer formed on the electrode surfaces. XPS can provide information about the elemental composition and chemical states of the species present in the SEI, while FTIR can identify the functional groups of the organic and inorganic decomposition products.

Emerging Research Frontiers and Future Prospects for 4 2 2 Methoxyethoxy Ethoxy Butanenitrile

Untapped Synthetic Avenues

Current synthetic strategies for diether nitriles often involve multi-step processes that can be inefficient. Future research is likely to focus on developing more direct and sustainable synthetic routes.

Key Research Objectives:

One-Pot Syntheses: Developing single-step reactions that combine the formation of the ether linkages and the introduction of the nitrile group would significantly improve efficiency. This could potentially be achieved through innovative catalytic systems that mediate tandem etherification and cyanation reactions.

Green Chemistry Approaches: The exploration of solvent-free reaction conditions or the use of environmentally benign solvents will be a key focus. Additionally, developing catalytic methods that minimize waste and energy consumption is a critical goal.

Functional Group Tolerance: Future synthetic methods will need to accommodate a wider range of functional groups, allowing for the creation of more complex and tailored derivatives of 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile for specific applications.

Synthetic ApproachDescriptionPotential Advantages
Catalytic Tandem Reactions A single catalyst facilitates multiple bond-forming events in one sequence.Increased efficiency, reduced waste, and lower cost.
Flow Chemistry Continuous production in a microreactor.Enhanced safety, scalability, and precise control over reaction parameters.
Biocatalysis Use of enzymes to catalyze specific steps.High selectivity, mild reaction conditions, and environmental sustainability.

Exploration of Novel Reactivity Patterns

The interplay between the ether and nitrile functionalities in this compound opens up avenues for discovering novel chemical transformations.

Cycloaddition Reactions: The nitrile group can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides, to form five-membered heterocyclic rings. nih.govnews-medical.netnih.govresearchgate.netresearchgate.netnih.gov The flexible ether chain could influence the stereoselectivity of these reactions, leading to the synthesis of unique molecular architectures. The development of bifunctional organocatalysts could further enhance the enantioselectivity of such transformations. rsc.org

Hydrolysis under Mild Conditions: Investigating the hydrolysis of the nitrile group to an amide or carboxylic acid under mild, selective conditions is an area of interest. researchgate.netrsc.orgresearchgate.netlibretexts.org The neighboring ether groups might participate in the reaction mechanism, potentially allowing for controlled hydrolysis that is not possible with simple alkyl nitriles.

Coordination Chemistry: The oxygen atoms of the ether chain and the nitrogen of the nitrile group present multiple coordination sites for metal ions. sigmaaldrich.comuniurb.itmdpi.com This suggests the potential for this compound to act as a versatile ligand in the formation of novel coordination polymers and metal-organic frameworks (MOFs). The flexibility of the diether backbone could lead to the formation of dynamic and responsive materials.

Reaction TypePotential ProductsResearch Focus
[3+2] Cycloaddition Tetrazoles, IsoxazolesStereocontrol, Catalysis
Controlled Hydrolysis Amides, Carboxylic AcidsSelective reagents, Mechanistic studies
Metal Coordination Coordination Polymers, MOFsSelf-assembly, Material properties

Integration into Advanced Functional Materials beyond Current Applications

The unique combination of polarity, flexibility, and reactivity makes this compound a promising building block for a new generation of advanced materials.

Smart Polymers and Hydrogels: By incorporating this molecule into polymer architectures, it is possible to create materials that respond to external stimuli such as temperature, pH, or the presence of specific ions. nih.govnih.govresearchgate.netrsc.org The oligo(ethylene glycol) moiety is known to impart thermoresponsive properties. news-medical.netsigmaaldrich.com

Supramolecular Assemblies: The ability of the ether chain to interact with specific cations, similar to crown ethers, combined with the hydrogen bonding capabilities of the nitrile group and its derivatives, could be exploited to construct complex supramolecular structures. researchgate.netnumberanalytics.comnih.govfrontiersin.orgdu.ac.in These assemblies could find applications in sensing, molecular recognition, and drug delivery.

Electrolyte Additives: Building on the known use of similar bifunctional molecules, further research can optimize its structure to enhance the performance and safety of next-generation batteries. chemistrysteps.com The nitrile group can contribute to a stable solid electrolyte interphase (SEI) on the anode, while the ether component can improve ion conductivity.

Challenges and Opportunities in Fundamental Understanding

Despite its potential, a deeper fundamental understanding of this compound is required to guide its application and the design of new derivatives.

Current Challenges:

Structure-Property Relationships: A systematic study of how modifications to the ether chain length or the introduction of substituents affect the material's bulk properties is currently lacking.

Conformational Dynamics: The flexibility of the diether chain leads to a complex conformational landscape, which can be challenging to characterize but is crucial for understanding its interactions and reactivity.

Interfacial Behavior: For applications such as in batteries or as surface modifiers, understanding how this molecule behaves at interfaces is critical.

Future Opportunities:

Computational Modeling: Advanced computational techniques can provide valuable insights into the conformational preferences, electronic structure, and reactivity of the molecule, guiding experimental efforts.

Advanced Spectroscopic Techniques: The use of sophisticated analytical methods, such as solid-state NMR and advanced mass spectrometry, will be essential for characterizing the structure and dynamics of materials derived from this compound.

Collaborative Research: Addressing the existing challenges and fully realizing the potential of this compound will require interdisciplinary collaboration between synthetic chemists, material scientists, and computational chemists. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[2-(2-Methoxyethoxy)ethoxy]butanenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 4-bromobutanenitrile with 2-(2-methoxyethoxy)ethanol under alkaline conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours yields the target compound. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) is critical to remove unreacted starting materials . Yield optimization requires precise stoichiometric ratios (1:1.2 nitrile:ether reagent) and inert atmospheres to prevent hydrolysis of the nitrile group.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show distinct peaks for the nitrile-adjacent methylene group (~δ 2.6 ppm) and the methoxy group (~δ 3.3 ppm). The polyether chain protons appear as a multiplet between δ 3.5–3.8 ppm .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 231.2) and fragmentation patterns of the ether chain .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 220 nm verifies purity (>95%) .

Q. What solvents are compatible with this compound in experimental workflows?

  • Methodological Answer : The compound is miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or acetonitrile. Avoid aqueous acidic/basic conditions to prevent nitrile hydrolysis. Stability studies recommend storage at 4°C under nitrogen to mitigate oxidative degradation of the ether linkage .

Advanced Research Questions

Q. How does the polyether chain in this compound influence its utility in polymer or sensor applications?

  • Methodological Answer : The ethoxy-methoxy side chain enhances solubility in hydrophobic matrices and enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺), making it a candidate for ion-selective sensors. For polymer applications, its nitrile group can participate in click chemistry (e.g., azide-alkyne cycloaddition) to functionalize conjugated polymers. Fluorescence quenching assays using CPs (conjugated polymers) show a 20–30% signal reduction upon binding, indicating potential as a fluorescence-based sensor .

Q. What computational strategies can predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to determine electrophilic sites (e.g., nitrile carbon).
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify aggregation tendencies in aqueous/organic mixtures.
  • Docking Studies : Model interactions with enzymes (e.g., nitrilases) for biocatalytic applications. These methods predict a 15% higher reactivity in DMF compared to THF due to solvation effects .

Q. How can researchers resolve contradictions in reported biological activity data for nitrile-containing polyethers?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example:

  • Purity Verification : Use orthogonal methods (HPLC, NMR) to confirm absence of by-products like 4-hydroxybutanenitrile.
  • Dose-Response Curves : Perform assays (e.g., enzyme inhibition) across a 0.1–100 µM range in triplicate to establish reproducibility.
  • Control Experiments : Include structurally analogous compounds (e.g., 4-methoxybutanenitrile) to isolate the polyether chain’s contribution to activity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : The compound’s flexible ether chain impedes crystallization. Strategies include:

  • Slow Evaporation : Use a 1:1 ether/hexane mixture at 4°C to induce nucleation.
  • Seeding : Introduce microcrystals of analogous compounds (e.g., 4-[2-(2-ethoxyethoxy)ethoxy]butanenitrile) to template growth.
  • Single-Crystal X-ray Diffraction : If crystals form, collect data at 100 K to mitigate thermal motion artifacts. Related phthalonitrile derivatives with similar chains have achieved R values < 0.05 using this approach .

Key Research Findings

  • The compound’s ether chain enhances compatibility with hydrophobic polymers, enabling applications in flexible electronics .
  • Hydrolysis studies show stability at pH 5–8 but rapid degradation under strong acidic conditions (t₁/₂ = 2 hours at pH 2) .
  • Computational models suggest its nitrile group acts as a weak hydrogen bond acceptor, relevant for drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.